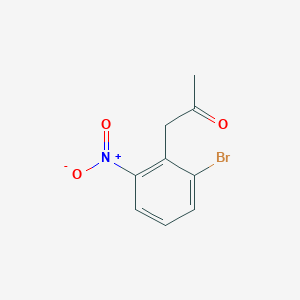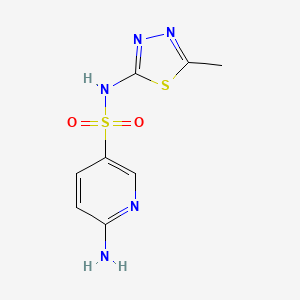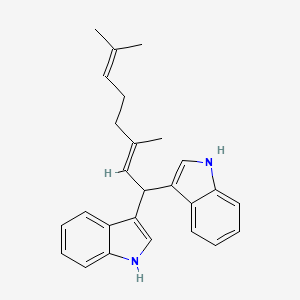
2-Trifluoromethoxybenzylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Trifluoromethoxybenzylhydrazine is an organic compound that features a trifluoromethoxy group attached to a benzylhydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the reaction of 2-chloro-5-trifluoromethoxypyrazine with hydrazine under controlled conditions . The reaction conditions often require the use of a base and a suitable solvent to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of 2-Trifluoromethoxybenzylhydrazine may involve scalable methods such as the Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This method allows for the efficient formation of carbon-carbon bonds, making it suitable for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 2-Trifluoromethoxybenzylhydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Bases like sodium hydroxide and solvents such as dimethyl sulfoxide are typically employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethoxybenzaldehyde, while reduction can produce benzylhydrazine derivatives.
Aplicaciones Científicas De Investigación
2-Trifluoromethoxybenzylhydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of materials with specific chemical properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism by which 2-Trifluoromethoxybenzylhydrazine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s ability to penetrate biological membranes and interact with hydrophobic sites within proteins . This interaction can modulate enzyme activity and influence metabolic pathways.
Comparación Con Compuestos Similares
- 2-Trifluoromethoxybenzaldehyde
- 2-Trifluoromethoxybenzoic acid
- 2-Trifluoromethoxybenzylamine
Comparison: 2-Trifluoromethoxybenzylhydrazine is unique due to its hydrazine moiety, which imparts distinct chemical reactivity compared to other trifluoromethoxy-substituted compounds. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C8H9F3N2O |
|---|---|
Peso molecular |
206.16 g/mol |
Nombre IUPAC |
[2-(trifluoromethoxy)phenyl]methylhydrazine |
InChI |
InChI=1S/C8H9F3N2O/c9-8(10,11)14-7-4-2-1-3-6(7)5-13-12/h1-4,13H,5,12H2 |
Clave InChI |
WUHZQIHCOFZJCK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CNN)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


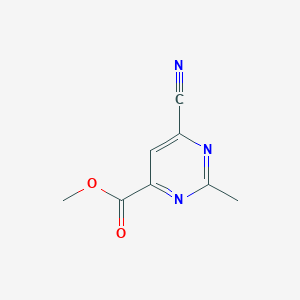

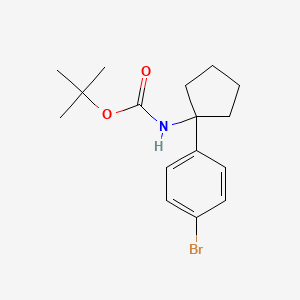




![Imidazo[1,2-a]pyrazine-6-thiol](/img/structure/B13096915.png)
![7-(Methylsulfanyl)[1,2,5]oxadiazolo[3,4-d]pyrimidin-5-amine](/img/structure/B13096922.png)
![[(2r,5s)-5-(4-Amino-5-Fluoro-2-Oxopyrimidin-1(2h)-Yl)-1,3-Oxathiolan-2-Yl]methyl Dihydrogen Phosphate](/img/structure/B13096928.png)
